molecular formula C7H3F2N B13487354 4-Ethynyl-2,6-difluoropyridine

4-Ethynyl-2,6-difluoropyridine

Cat. No.: B13487354
M. Wt: 139.10 g/mol
InChI Key: WOCGLYLQVGRGIT-UHFFFAOYSA-N
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Description

4-Ethynyl-2,6-difluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H3F2N and a molecular weight of 139.1 g/mol . This compound is characterized by the presence of ethynyl and difluoro substituents on the pyridine ring, which impart unique chemical and physical properties.

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2,6-difluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Fluorinating Agents: AlF3, CuF2

    Catalysts: Palladium-based catalysts for cross-coupling reactions

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products:

Mechanism of Action

The mechanism of action of 4-Ethynyl-2,6-difluoropyridine involves its interaction with molecular targets through its ethynyl and difluoro substituents. These groups can influence the electron distribution within the molecule, affecting its reactivity and binding affinity to various targets. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .

Biological Activity

4-Ethynyl-2,6-difluoropyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound has a molecular formula of C_8H_6F_2N and a molecular weight of approximately 169.14 g/mol. The presence of the ethynyl group at the 4-position and the difluoro substituents at the 2 and 6 positions contribute to its distinct electronic properties, enhancing its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The ethynyl group enhances binding affinity due to its ability to form strong interactions with target proteins. The difluoro substituents may also influence the compound's metabolic stability and bioavailability, making it a promising candidate for drug development.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antiviral Properties : Preliminary studies suggest that compounds similar to this compound may act as nucleoside reverse transcriptase inhibitors (NRTIs), which are crucial in the treatment of viral infections like HIV. For instance, analogs such as 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) demonstrate potent antiviral effects by inhibiting reverse transcriptase through multiple mechanisms, including chain termination and misincorporation into DNA strands .
  • Enzyme Modulation : The compound has shown potential in modulating enzyme activities. Studies indicate that it can influence pathways related to cancer cell proliferation and survival by interacting with kinases or phosphatases .

Case Study 1: Antiviral Efficacy

A study on EFdA, a nucleoside analog closely related to this compound, revealed that it possesses exceptional potency against both wild-type and drug-resistant strains of HIV. EFdA's triphosphate form inhibits reverse transcriptase through several mechanisms, showcasing a selectivity index that suggests high efficacy with minimal toxicity .

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, the structural features of compounds like this compound were shown to stabilize certain conformations in enzyme active sites, thereby enhancing their inhibitory effects on target enzymes involved in cancer pathways .

Data Table: Comparative Biological Activity

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity Description
This compoundC₈H₆F₂N169.14Potential NRTI; modulates enzyme activity
4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA)C₁₃H₁₄F₂N₃O₅P305.23Highly potent NRTI; inhibits HIV reverse transcriptase
5-Ethynyl-2,4-difluoropyridineC₈H₆F₂N139.1Modulates enzyme activities; potential drug candidate

Properties

Molecular Formula

C7H3F2N

Molecular Weight

139.10 g/mol

IUPAC Name

4-ethynyl-2,6-difluoropyridine

InChI

InChI=1S/C7H3F2N/c1-2-5-3-6(8)10-7(9)4-5/h1,3-4H

InChI Key

WOCGLYLQVGRGIT-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=NC(=C1)F)F

Origin of Product

United States

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